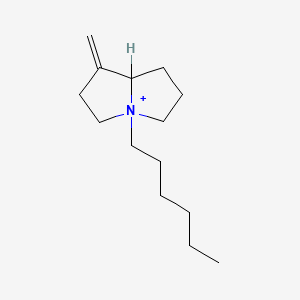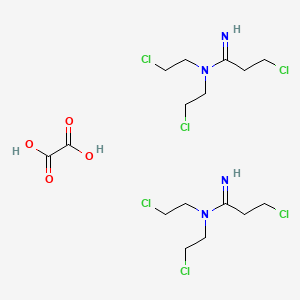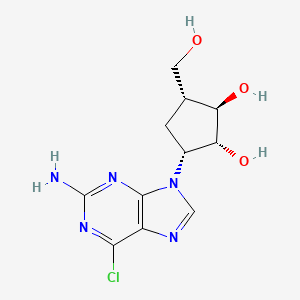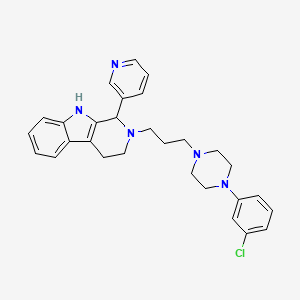
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is a complex organic compound that belongs to the class of pyrrolizines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolizine ring through cyclization of appropriate precursors.
Alkylation: Introduction of the hexyl group through alkylation reactions.
Methylenation: Addition of the methylene group to the pyrrolizine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Substitution of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to specific receptors on cell surfaces.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar structures.
Hexyl-substituted Pyrrolizines: Compounds with similar hexyl groups.
Uniqueness
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
While detailed information on this compound is limited, this article provides a general overview based on typical characteristics of similar compounds. For precise and comprehensive data, consulting specific scientific literature and databases is recommended.
Propiedades
Número CAS |
62934-53-6 |
|---|---|
Fórmula molecular |
C14H26N+ |
Peso molecular |
208.36 g/mol |
Nombre IUPAC |
4-hexyl-7-methylidene-1,2,3,5,6,8-hexahydropyrrolizin-4-ium |
InChI |
InChI=1S/C14H26N/c1-3-4-5-6-10-15-11-7-8-14(15)13(2)9-12-15/h14H,2-12H2,1H3/q+1 |
Clave InChI |
GYTLQKVSZMZTAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[N+]12CCCC1C(=C)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)





![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)


![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)

